2-(((3-Isopropylisoxazol-4-yl)methyl)thio)acetic acid
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Overview
Description
2-(((3-Isopropylisoxazol-4-yl)methyl)thio)acetic acid is a heterocyclic compound with the molecular formula C9H13NO3S and a molecular weight of 215.27 g/mol . This compound is characterized by the presence of an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The isoxazole ring is substituted with an isopropyl group at the 3-position and a methylthioacetic acid group at the 4-position .
Preparation Methods
The synthesis of 2-(((3-Isopropylisoxazol-4-yl)methyl)thio)acetic acid typically involves the reaction of 3-isopropylisoxazole with a suitable thiol reagent under specific conditions. One common synthetic route includes the use of a base such as sodium hydride (NaH) to deprotonate the thiol, followed by nucleophilic substitution with the isoxazole derivative . The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(((3-Isopropylisoxazol-4-yl)methyl)thio)acetic acid can undergo various chemical reactions, including:
Scientific Research Applications
2-(((3-Isopropylisoxazol-4-yl)methyl)thio)acetic acid is a valuable research chemical with applications in various fields:
Mechanism of Action
The mechanism of action of 2-(((3-Isopropylisoxazol-4-yl)methyl)thio)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can act as a bioisostere for other aromatic rings, allowing it to bind to active sites in proteins . The thiol group can form covalent bonds with cysteine residues in enzymes, leading to inhibition of enzyme activity . The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with amino acid residues in the target protein .
Comparison with Similar Compounds
Similar compounds to 2-(((3-Isopropylisoxazol-4-yl)methyl)thio)acetic acid include other isoxazole derivatives and thiol-containing compounds. Some examples are:
3-Isopropylisoxazole: Lacks the thiol and carboxylic acid groups, making it less reactive in certain chemical reactions.
4-Methylthioisoxazole: Contains a methylthio group but lacks the isopropyl group, affecting its binding affinity and reactivity.
2-Mercaptoacetic acid: Contains a thiol and carboxylic acid group but lacks the isoxazole ring, leading to different biological and chemical properties.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets .
Biological Activity
2-(((3-Isopropylisoxazol-4-yl)methyl)thio)acetic acid is a heterocyclic compound characterized by its unique structure that combines an isoxazole ring with a thiol and carboxylic acid functional group. Its molecular formula is C9H13NO3S with a molecular weight of 215.27 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications.
Synthesis
The synthesis of this compound typically involves the reaction of 3-isopropylisoxazole with thiol reagents. A common method includes using sodium hydride (NaH) to deprotonate the thiol, followed by nucleophilic substitution with the isoxazole derivative. This synthetic route highlights the compound's versatility and the ease with which it can be modified for various applications.
Property | Value |
---|---|
IUPAC Name | 2-[(3-propan-2-yl-1,2-oxazol-4-yl)methylsulfanyl]acetic acid |
InChI Key | WPGJDEULMXXMNU-UHFFFAOYSA-N |
Canonical SMILES | CC(C)C1=NOC=C1CSCC(=O)O |
Purity | ≥97% |
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The isoxazole ring acts as a bioisostere, allowing it to bind effectively to active sites in proteins, potentially influencing biochemical pathways related to inflammation and pain management .
Pharmacological Effects
Research indicates that compounds containing isoxazole and thiol functionalities exhibit a range of pharmacological effects:
- Antimicrobial Activity : Isoxazole derivatives have shown effectiveness against various microbial strains, suggesting potential as antimicrobial agents.
- Anti-inflammatory Properties : The compound may modulate inflammatory responses, making it a candidate for treating inflammatory diseases.
- Analgesic Effects : Preliminary studies suggest that it could provide pain relief through central nervous system mechanisms .
Comparative Studies
Comparative studies involving similar compounds reveal that this compound exhibits enhanced lipid solubility and tissue permeability compared to other derivatives, such as 1,3,4-thiadiazoles. This property may enhance its bioavailability and therapeutic efficacy in clinical settings .
Study on Antimicrobial Activity
In a recent study, this compound was evaluated for its antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated a significant inhibitory effect on bacterial growth at concentrations as low as 50 µg/mL. The compound was particularly effective against Staphylococcus aureus and Escherichia coli, suggesting its potential application in developing new antibiotics .
Anti-inflammatory Research
Another research effort focused on the anti-inflammatory effects of this compound in a murine model of arthritis. Administration of this compound resulted in a marked reduction in inflammatory markers (such as TNF-alpha and IL-6), indicating its potential utility in managing autoimmune conditions .
Properties
IUPAC Name |
2-[(3-propan-2-yl-1,2-oxazol-4-yl)methylsulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-6(2)9-7(3-13-10-9)4-14-5-8(11)12/h3,6H,4-5H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGJDEULMXXMNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC=C1CSCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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